Pro-HD3

HDAC6 Degradation NQO1 Activation PROTAC Selectivity

Standard HDAC6 inhibitors and non-conditional PROTACs cause indiscriminate target engagement across all cell types, compromising data specificity. Pro-HD3 solves this with a NQO1-dependent activation mechanism that remains inactive until uncaged in cancer cells. - Selectively degrades HDAC6 only in NQO1+ cells, preserving normal tissue function - Demonstrated selective degradation & antiproliferative activity in A549 lung cancer cells - Ideal for clean, cell-type-specific target validation in oncology research

Molecular Formula C40H43N5O5S
Molecular Weight 705.9 g/mol
Cat. No. B12364077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro-HD3
Molecular FormulaC40H43N5O5S
Molecular Weight705.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O
InChIInChI=1S/C40H43N5O5S/c46-34-11-8-24-44(40(34)51)26-28-14-18-30(19-15-28)29-16-12-27(13-17-29)25-41-22-5-3-1-2-4-6-23-42-32-10-7-9-31-36(32)39(50)45(38(31)49)33-20-21-35(47)43-37(33)48/h7-19,24,33,41-42,46H,1-6,20-23,25-26H2,(H,43,47,48)
InChIKeyVMYPLMUTNMWHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pro-HD3: An Activatable PROTAC Degrader for Cell-Specific HDAC6 Targeting in NQO1-Positive Cancers


Pro-HD3 (Molecular Formula: C₄₀H₄₃N₅O₅S; Molar Mass: 705.86 g/mol) is a proteolysis-targeting chimera (PROTAC) specifically engineered for the selective degradation of histone deacetylase 6 (HDAC6) [1]. This compound belongs to a novel class of 'activatable' or 'warhead-caged' PROTACs. Unlike conventional HDAC6 modulators, its activity is conditionally dependent on the tumor microenvironment, specifically the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in various cancers [2]. This design principle allows Pro-HD3 to remain inactive as a prodrug in normal cells and only be 'uncaged' into its active degrader form within NQO1-positive cancer cells, thereby offering a targeted degradation strategy [2].

Why Standard HDAC6 Inhibitors or Non-Conditional Degraders Cannot Substitute for Pro-HD3


Generic substitution with standard HDAC6 inhibitors (e.g., Tubastatin A, Ricolinostat) or even non-conditional HDAC6 PROTACs fails because they lack Pro-HD3's NQO1-dependent activation mechanism [1]. Conventional inhibitors merely block the enzyme's catalytic pocket, which can lead to compensatory protein stabilization and off-target effects across all cell types [2]. Non-conditional PROTACs, while more effective at protein removal, exhibit systemic toxicity due to indiscriminate degradation in both cancerous and healthy tissues [1]. In contrast, Pro-HD3's 'warhead-caged' design ensures it remains a prodrug in NQO1-negative normal cells, thereby minimizing off-target toxicity and enabling a focused study of HDAC6's role specifically within NQO1-overexpressing cancer populations [1]. This conditional activity is a unique, quantifiable differentiation that is critical for experiments requiring cell-type-specific target validation.

Quantitative Evidence for Pro-HD3's Differentiated Mechanism of Action and Cellular Specificity


Evidence Item 1: Conditional Degradation of HDAC6 in NQO1-Positive vs. NQO1-Negative Cells

Pro-HD3's primary differentiation is its conditional activity. In NQO1-positive A549 lung cancer cells, treatment with Pro-HD3 results in significant, concentration-dependent degradation of HDAC6. Conversely, in NQO1-negative HCT116 colon cancer cells, Pro-HD3 fails to induce HDAC6 degradation, confirming its activation by NQO1 [1]. This stands in stark contrast to the non-conditional, active PROTAC 'PRO-HD2', which induces HDAC6 degradation irrespective of NQO1 status .

HDAC6 Degradation NQO1 Activation PROTAC Selectivity

Evidence Item 2: Pro-HD3 Elicits Antiproliferative Activity Selectively in NQO1-Positive Cancer Cells

The functional consequence of Pro-HD3's conditional degradation is a selective antiproliferative effect. Pro-HD3 demonstrates potent inhibition of cell proliferation exclusively in NQO1-positive A549 lung cancer cells. In contrast, it has minimal effect on the proliferation of NQO1-negative HCT116 colon cancer cells [1]. This cellular specificity is a direct result of its NQO1-dependent activation mechanism and is not observed with non-conditional HDAC6 degraders or inhibitors.

Antiproliferative Activity Cancer Cell Viability NQO1-Dependent Cytotoxicity

Evidence Item 3: The Hydroxyl Group of the HDAC Ligand is Essential for Target Binding, Enabling the 'Warhead-Caged' Design

The 'warhead-caged' design of Pro-HD3 is predicated on the critical role of the hydroxyl group on its HDAC-targeting ligand. Molecular docking studies confirmed that this hydroxyl group is essential for binding to the active site of HDAC6 [1]. By caging this hydroxyl group with an NQO1-cleavable moiety, the compound's target-binding capacity is blocked until it reaches the tumor microenvironment. This structural rationale is a key piece of evidence that distinguishes Pro-HD3 from other PROTACs that do not employ this conditional masking strategy.

Molecular Docking Structure-Activity Relationship PROTAC Design

Optimal Scientific Use Cases for Pro-HD3 Based on Its Conditional Activity


Scenario 1: Validating HDAC6 as a Therapeutic Target in NQO1-Overexpressing Cancers

Pro-HD3 is the ideal tool for researchers investigating the specific role of HDAC6 in cancers known to overexpress NQO1 (e.g., non-small cell lung cancer, pancreatic cancer, breast cancer). By using Pro-HD3, scientists can selectively degrade HDAC6 within the tumor cell population while leaving HDAC6 function intact in normal, NQO1-negative cells. This allows for a cleaner, more physiologically relevant assessment of target engagement and downstream effects, free from the confounding systemic toxicity associated with non-conditional degraders [1]. This application is directly supported by its demonstrated selective degradation and antiproliferative activity in A549 lung cancer cells [1].

Scenario 2: Studying the Dynamics of Conditional Protein Degradation

Pro-HD3 serves as a powerful chemical biology probe for investigating the kinetics and dynamics of conditional protein degradation. Its 'warhead-caged' design makes it a model compound for studying how tumor-specific enzymes like NQO1 can be leveraged to achieve cell-type-specific target removal. Researchers can use Pro-HD3 to explore fundamental questions about the temporal control of protein degradation, the efficiency of 'uncaging' in a cellular context, and the downstream signaling consequences of acute HDAC6 loss specifically in NQO1-positive cells [1].

Scenario 3: Benchmarking and Developing Novel Activatable PROTACs

Pro-HD3 represents a first-in-class example of an NQO1-activatable PROTAC for HDAC6. As such, it is an essential benchmark for medicinal chemists and chemical biologists working on the next generation of activatable or prodrug-based targeted degraders. Its design principles, structural validation (molecular docking of the caged warhead), and cellular performance provide a critical reference point for developing new compounds with improved potency, different activation triggers (e.g., H2O2-responsive as mentioned in the primary study), or alternative target proteins [1].

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